

****An In-depth Technical Guide to the Structure Elucidation of (6-(Tr**

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Compound of Interest

Compound Name: (6-(Trifluoromethyl)pyrimidin-4-yl)methanol

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Trifluoromethyl)pyrimidin-4-yl)methanol**

Abstract

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. The precise confirmation of its molecular structure is paramount for its application in drug design and the synthesis of novel functional materials. This technical guide provides a comprehensive, in-depth overview of the analytical methodologies and strategic workflows for the unambiguous structure elucidation of this compound. We will delve into the theoretical underpinnings and practical applications of a suite of spectroscopic and crystallographic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section is designed to not only present the methodology but also to rationalize the experimental choices, ensuring a self-validating and robust analytical cascade. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous and field-proven approach to the structural characterization of complex organic molecules.

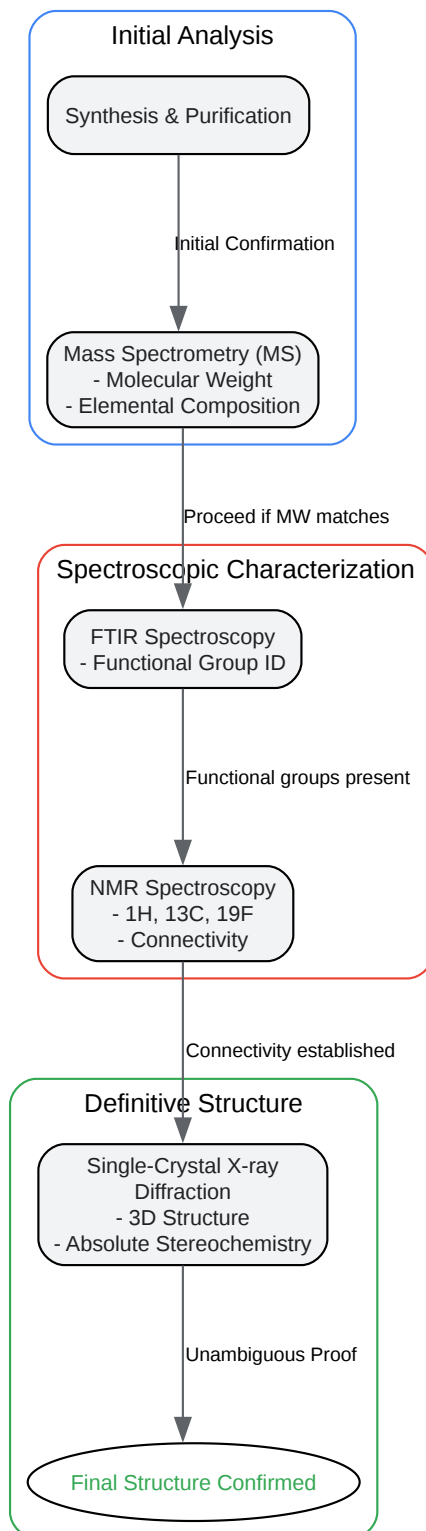
Introduction: The Imperative of Structural Verification

The biological activity and material properties of a chemical entity are intrinsically linked to its three-dimensional structure. In the realm of drug discovery, even minor structural ambiguities can lead to significant differences in efficacy, toxicity, and metabolic stability. **(6-(Trifluoromethyl)pyrimidin-4-yl)methanol**, featuring a trifluoromethyl-substituted pyrimidine core, presents a unique set of analytical challenges and opportunities. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the pyrimidine ring, which is reflected in its spectroscopic signatures. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structure confirmation. This guide will walk you through a logical and efficient workflow for achieving this.

The Analytical Workflow: A Synergistic Approach

The structure elucidation of **(6-(Trifluoromethyl)pyrimidin-4-yl)methanol** is best approached as a synergistic workflow, where each analytical technique provides a unique piece of the structural puzzle. The data from each method should be cross-correlated to build a cohesive and self-consistent structural assignment.

Workflow for Structure Elucidation

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Caption: A logical workflow for the comprehensive structure elucidation of **(6-(Trifluoromethyl)pyrimidin-4-yl)methanol**.

Mass Spectrometry: The First Glimpse of the Molecule

Mass spectrometry (MS) serves as the initial and crucial step in our analytical workflow, providing the molecular weight and elemental composition of the synthesized compound.^[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
- **Ionization Technique:** Electrospray ionization (ESI) in positive ion mode is the preferred method due to its soft ionization nature, which typically yields the protonated molecular ion $[M+H]^+$ with minimal fragmentation.
- **Mass Analyzer:** A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is employed to achieve accurate mass measurements.
- **Data Acquisition:** The instrument is calibrated using a known standard. The mass spectrum is acquired over a suitable m/z range (e.g., 100-500).

Expected Data and Interpretation

For **(6-(Trifluoromethyl)pyrimidin-4-yl)methanol** ($C_6H_5F_3N_2O$), the expected monoisotopic mass of the protonated molecule $[M+H]^+$ is 179.0454. The observation of a peak with this m/z value to within a few parts per million (ppm) provides strong evidence for the elemental composition.

Parameter	Expected Value
Molecular Formula	C ₆ H ₅ F ₃ N ₂ O
Monoisotopic Mass	178.0376
[M+H] ⁺ (calculated)	179.0454
[M+Na] ⁺ (calculated)	201.0274

Electron Ionization (EI) MS can also be employed, which would induce fragmentation. The fragmentation pattern of pyrimidine derivatives often involves the cleavage of the ring system. [2][3][4][5] The presence of the trifluoromethyl group would likely lead to fragments corresponding to the loss of ·CF₃ or HF.[6][7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9][10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** A small amount of the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Expected Data and Interpretation

The FTIR spectrum of **(6-(Trifluoromethyl)pyrimidin-4-yl)methanol** is expected to show characteristic absorption bands for the O-H, C-H, C=N, C-N, and C-F bonds.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Significance
O-H stretch (alcohol)	3400-3200 (broad)	Confirms the presence of the hydroxyl group.
C-H stretch (aromatic)	3100-3000	Indicates the C-H bonds on the pyrimidine ring.
C-H stretch (aliphatic)	2950-2850	Corresponds to the methylene (-CH ₂ -) group.
C=N stretch (pyrimidine)	1650-1550	Characteristic of the pyrimidine ring. [9]
C-N stretch (pyrimidine)	1350-1200	Further confirms the pyrimidine ring structure. [9]
C-F stretch (CF ₃)	1300-1100 (strong, multiple bands)	Confirms the presence of the trifluoromethyl group. [12]
C-O stretch (alcohol)	1050-1000	Indicates the carbon-oxygen bond of the alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. For **(6-(Trifluoromethyl)pyrimidin-4-yl)methanol**, a combination of ¹H, ¹³C, and ¹⁹F NMR will be employed.

Experimental Protocol: Multinuclear NMR

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.
- **Data Acquisition:**

- ^1H NMR: A standard proton NMR spectrum is acquired.
- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is acquired.
- ^{19}F NMR: A proton-decoupled ^{19}F NMR spectrum is acquired, often with an external standard like CFCl_3 .
- 2D NMR (COSY, HSQC, HMBC): These experiments are conducted to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), which helps in assigning the signals and confirming connectivity.

Expected Data and Interpretation

The ^1H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
H-2	~9.2	Singlet	1H	Deshielded by two adjacent nitrogen atoms. [13] [14] [15]
H-5	~7.5	Singlet	1H	Typical aromatic proton on a pyrimidine ring.
-CH ₂ -	~4.8	Singlet	2H	Methylene protons adjacent to the pyrimidine ring and the hydroxyl group.
-OH	Variable	Broad Singlet	1H	Chemical shift is concentration and solvent dependent.

The ^{13}C NMR spectrum will reveal the number of unique carbon environments.

Carbon	Expected Chemical Shift (δ , ppm)	Multiplicity (due to C-F coupling)	Rationale
C-6	~155	Quartet ($^2\text{JCF} \approx 35$ Hz)	Carbon attached to the CF_3 group, showing coupling to the three fluorine atoms. [16] [17]
C-4	~165	Singlet	Quaternary carbon of the pyrimidine ring.
C-2	~158	Singlet	Deshielded by two adjacent nitrogen atoms.
C-5	~120	Singlet	Aromatic CH carbon.
- CF_3	~123	Quartet ($^1\text{JCF} \approx 275$ Hz)	The carbon of the trifluoromethyl group, split into a quartet by the three fluorine atoms. [18]
- CH_2 -	~60	Singlet	Aliphatic carbon of the methanol substituent.

The ^{19}F NMR spectrum is a simple yet powerful confirmation of the trifluoromethyl group.[\[19\]](#)
[\[20\]](#)

| Fluorine | Expected Chemical Shift (δ , ppm) | Multiplicity | Rationale | | :--- | :--- | :--- | | - CF_3 |
-60 to -70 | Singlet | Typical chemical shift range for a CF_3 group on an aromatic ring.[\[20\]](#)[\[21\]](#) |

Caption: Expected key long-range (2-3 bond) correlations in the HMBC spectrum.

Single-Crystal X-ray Diffraction: The Definitive Proof

While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of molecular structure in the solid state.^{[22][23][24]} It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Experimental Protocol: Crystal Growth and Data Collection

- **Crystal Growth:** High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
- **Data Collection:** A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.

Expected Structural Features

The X-ray crystal structure would be expected to confirm the planar pyrimidine ring and the tetrahedral geometry around the methylene carbon and the trifluoromethyl carbon.

Intermolecular hydrogen bonding involving the hydroxyl group is also likely to be observed in the crystal packing.

Conclusion: A Self-Validating Structural Assignment

The structure elucidation of **(6-(Trifluoromethyl)pyrimidin-4-yl)methanol** is a process of accumulating and cross-verifying evidence from multiple analytical techniques. The workflow presented in this guide, starting with mass spectrometry for molecular formula determination, followed by FTIR for functional group identification, and culminating in detailed multinuclear NMR for connectivity mapping, provides a robust and self-validating pathway to the correct structure. For absolute confirmation, single-crystal X-ray diffraction provides the definitive and unambiguous three-dimensional structure. By following this comprehensive approach, researchers can have the utmost confidence in the identity and purity of their synthesized compounds, which is the bedrock of reliable and reproducible scientific research.

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